6-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine
CAS No.:
Cat. No.: VC14656523
Molecular Formula: C10H12N4O
Molecular Weight: 204.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12N4O |
|---|---|
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 6-[(1-methylpyrazol-4-yl)methoxy]pyridin-3-amine |
| Standard InChI | InChI=1S/C10H12N4O/c1-14-6-8(4-13-14)7-15-10-3-2-9(11)5-12-10/h2-6H,7,11H2,1H3 |
| Standard InChI Key | GIUQAJXEOCYZKP-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C=N1)COC2=NC=C(C=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyridine ring substituted at the 3-position with an amine group and at the 6-position with a methoxy bridge connected to a 1-methylpyrazole moiety . This arrangement creates a planar heteroaromatic system with distinct electronic distributions. The pyridine nitrogen at position 1 and pyrazole nitrogen atoms at positions 1 and 2 create multiple hydrogen-bonding sites, while the methyl group on the pyrazole enhances lipophilicity.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂N₄O | |
| Molecular Weight | 204.23 g/mol | |
| Monoisotopic Mass | 204.101111 Da | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 | |
| Topological Polar Surface Area | 73.9 Ų |
Spectroscopic Characteristics
While experimental spectral data remains limited in public databases, computational predictions suggest:
-
¹H NMR: Distinct signals for pyridine H2 (δ 8.2–8.4 ppm), H4 (δ 6.8–7.0 ppm), and pyrazole protons (δ 7.5–7.7 ppm)
-
IR Spectroscopy: Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O-C)
-
Mass Spectrometry: Predominant fragment at m/z 161 corresponding to the pyridine-methoxy cleavage product
Synthetic Methodologies
Laboratory-Scale Synthesis
The primary synthetic route involves a three-step sequence:
-
Intermediate Preparation:
-
1-Methyl-1H-pyrazole-4-carbaldehyde synthesis via Vilsmeier-Haack formylation of 1-methylpyrazole
-
6-Methoxypyridin-3-amine production through nucleophilic aromatic substitution
-
Table 2: Representative Synthetic Protocol
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃/DMF, 0°C → 80°C, 4 hr | 72% |
| 2 | NH₃/EtOH, 100°C, 12 hr | 65% |
| 3 | NaBH₄/MeOH, RT, 6 hr | 58% |
-
Coupling Reaction:
-
Condensation of 1-methyl-1H-pyrazole-4-carbaldehyde with 6-methoxypyridin-3-amine under reducing conditions
-
Schiff base formation followed by sodium borohydride reduction yields the target compound
-
Process Optimization Challenges
Key industrial scalability issues include:
-
Moisture sensitivity of the imine intermediate requiring anhydrous conditions
-
Exothermic nature of the reduction step necessitating controlled temperature gradients
-
Purification difficulties due to similar polarity of byproducts, often requiring preparative HPLC
Biological Activity Profile
Enzymatic Interactions
Preliminary studies of structural analogs indicate potential inhibition of:
-
Cyclin-Dependent Kinases (CDKs): Through competitive binding at the ATP pocket (IC₅₀ ≈ 2.3 μM in computational models)
-
JAK-STAT Pathway Components: Moderate inhibition of JAK2 (37% at 10 μM) in cell-free assays
-
Monoamine Oxidase B (MAO-B): 42% inhibition at 50 μM concentration in rat brain homogenates
Table 3: Comparative Biological Activities
| Target | Inhibition (%) | Concentration | Model System |
|---|---|---|---|
| CDK2 | 61 ± 3.2 | 5 μM | Recombinant human |
| JAK2 | 37 ± 1.8 | 10 μM | HEK293 cell lysate |
| MAO-B | 42 ± 2.1 | 50 μM | Rat brain homogenate |
Cellular Effects
-
Antiproliferative Activity: GI₅₀ = 18.4 μM against MCF-7 breast cancer cells
-
Anti-inflammatory Response: 55% reduction in IL-6 production at 25 μM in LPS-stimulated macrophages
-
Blood-Brain Barrier Permeation: Predicted logBB = 0.32 suggests moderate CNS penetration
Structure-Activity Relationship (SAR) Insights
Pyrazole Substitution Effects
-
Methyl group at N1 position enhances metabolic stability (t₁/₂ increased from 1.2 → 4.7 hr in microsomes)
-
Replacement with bulkier substituents decreases CDK2 affinity (IC₅₀ >10 μM for isopropyl analog)
Methoxy Bridge Modifications
-
Oxygen atom replacement with sulfur reduces MAO-B inhibition (12% vs. 42% for parent compound)
-
Bridge lengthening via ethylene spacer abolishes antiproliferative effects
Pharmacokinetic Considerations
ADME Properties
-
Absorption: Predicted Caco-2 permeability = 12.3 × 10⁻⁶ cm/s (moderate oral bioavailability)
-
Metabolism: Primary oxidation at pyridine C4 position by CYP3A4 (86% of total clearance)
-
Excretion: Renal elimination of glucuronidated metabolites (63% within 24 hr in rat models)
Table 4: Predicted Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| logP | 1.8 ± 0.2 |
| Solubility (pH 7.4) | 0.45 mg/mL |
| Plasma Protein Binding | 89% |
| VDss | 1.2 L/kg |
Computational Modeling Insights
Molecular Docking Studies
-
Preferred binding pose in CDK2 active site shows:
-
Pyridine N1 hydrogen bonding with Leu83 backbone (2.1 Å)
-
Pyrazole C3 methyl group in hydrophobic pocket formed by Ile10 and Val18
-
Methoxy oxygen participating in water-mediated interaction with Asp86
-
QSAR Predictions
-
Antiproliferative activity correlates with:
-
Molecular polarizability (r² = 0.78)
-
HOMO-LUMO gap (r² = 0.65)
-
-
MAO-B inhibition dependent on:
-
Topological charge indices (JGI3 = 0.42)
-
Wiener polarity index (WP = 6.2)
-
Comparative Analysis with Structural Isomers
The 2-[(1-Methyl-1H-pyrazol-4-YL)methoxy]pyridin-3-amine isomer demonstrates:
-
38% lower CDK2 inhibition (IC₅₀ = 3.7 μM vs. 2.3 μM)
-
Enhanced aqueous solubility (0.68 mg/mL vs. 0.45 mg/mL)
-
Different metabolic profile with predominant N-demethylation
Current Research Directions
Targeted Delivery Systems
-
Development of nanoparticle formulations using PLGA-PEG copolymers (encapsulation efficiency = 82%)
-
pH-sensitive prodrug conjugates showing 3.1-fold increased tumor accumulation in murine models
Combination Therapies
-
Synergistic effects observed with palbociclib (CI = 0.32 at 1:5 molar ratio)
-
Sequential administration with cisplatin enhances apoptosis in ovarian cancer cells (78% vs. 45% single agent)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume